molecular formula C16H12O3S B6404509 2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid CAS No. 1261928-44-2

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid

Cat. No.: B6404509
CAS No.: 1261928-44-2
M. Wt: 284.3 g/mol
InChI Key: XDMGYMSZFKZUIP-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid is a heterocyclic compound that features a benzo[b]thiophene core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzo[b]thiophene and methoxybenzoic acid moieties contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid typically involves the construction of the benzo[b]thiophene core followed by functionalization at specific positions. One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-halothiophenols and phenylacetylenes, followed by cyclization . Another approach includes the condensation of thiophene derivatives with appropriate benzoyl chloride derivatives under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[b]thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid involves its interaction with various molecular targets. The benzo[b]thiophene core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The methoxybenzoic acid moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Uniqueness: 2-[Benzo(b)thiophen-2-yl]-5-methoxybenzoic acid is unique due to the presence of both the methoxybenzoic acid and benzo[b]thiophene moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-19-11-6-7-12(13(9-11)16(17)18)15-8-10-4-2-3-5-14(10)20-15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGYMSZFKZUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250729
Record name Benzoic acid, 2-benzo[b]thien-2-yl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-44-2
Record name Benzoic acid, 2-benzo[b]thien-2-yl-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261928-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-benzo[b]thien-2-yl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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